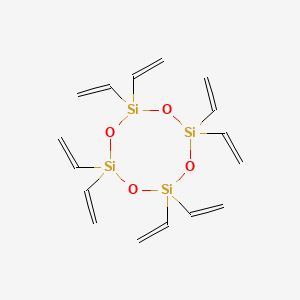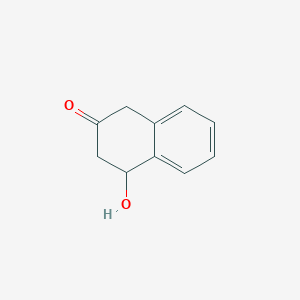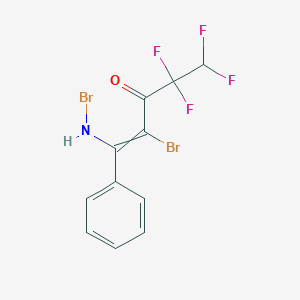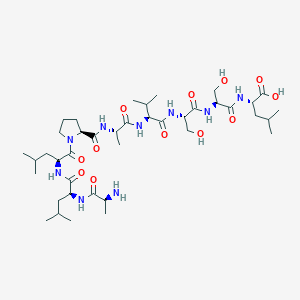![molecular formula C15H32OSi B12565314 (4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one CAS No. 178424-89-0](/img/structure/B12565314.png)
(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one is a complex organic compound characterized by its unique structural features. This compound contains a silyl group, which is a silicon-containing functional group, and a heptan-3-one backbone. The presence of the silyl group imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Silyl Group: The silyl group is introduced through a reaction between a suitable silicon-containing reagent, such as chlorodimethylsilane, and an appropriate alcohol or alkyl halide.
Coupling with Heptan-3-one: The silyl group is then coupled with heptan-3-one using a coupling reagent like lithium diisopropylamide (LDA) under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one involves its interaction with specific molecular targets. The silyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The molecular pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-((dimethyl(2,3-dimethylbutan-2-yl)silyl)methyl)butan-2-ol: A similar compound with a different backbone structure.
2,3-Dimethylbutane: A structurally related compound with different functional groups.
Uniqueness
(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one is unique due to its specific stereochemistry and the presence of the silyl group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
178424-89-0 |
|---|---|
Molecular Formula |
C15H32OSi |
Molecular Weight |
256.50 g/mol |
IUPAC Name |
(4S)-4-[2,3-dimethylbutan-2-yl(dimethyl)silyl]heptan-3-one |
InChI |
InChI=1S/C15H32OSi/c1-9-11-14(13(16)10-2)17(7,8)15(5,6)12(3)4/h12,14H,9-11H2,1-8H3/t14-/m0/s1 |
InChI Key |
GGQQPCFXJQWILA-AWEZNQCLSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)CC)[Si](C)(C)C(C)(C)C(C)C |
Canonical SMILES |
CCCC(C(=O)CC)[Si](C)(C)C(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
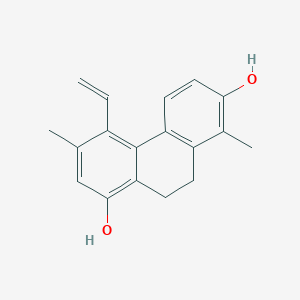
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
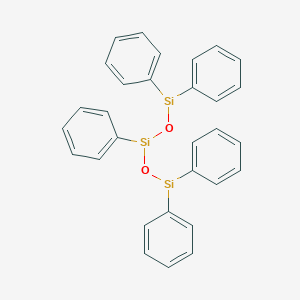
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)
